2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene

Beschreibung

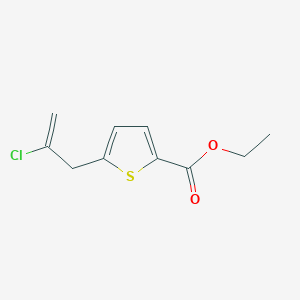

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is a chlorinated propene derivative featuring a thiophene ring substituted with an ethoxycarbonyl group at the 5-position. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 254.71 g/mol.

Eigenschaften

IUPAC Name |

ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHHYWSJLCGRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205851 | |

| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-11-6 | |

| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxylic acid and ethyl chloroacetate.

Formation of Ethyl 2-thiophenecarboxylate: The first step involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 2-thiophenecarboxylate.

Halogenation: The ethyl 2-thiophenecarboxylate is then subjected to halogenation using chlorine gas to introduce the chloro group, resulting in the formation of ethyl 2-chloro-3-thiophenecarboxylate.

Formation of the Propene Chain: The final step involves the reaction of ethyl 2-chloro-3-thiophenecarboxylate with a suitable reagent, such as allyl bromide, under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ethoxycarbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Pharmaceutical Intermediates :

- 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives are explored for their potential therapeutic effects, particularly in cardiovascular diseases due to their ability to modulate platelet aggregation .

- Antithrombotic Agents :

-

Antimicrobial Activity :

- Some studies suggest that derivatives of thienyl compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Agricultural Applications

-

Herbicides and Pesticides :

- The compound can be modified to create herbicides that target specific weeds while minimizing damage to crops. Its thienyl moiety is known to enhance the herbicidal activity of certain formulations.

-

Plant Growth Regulators :

- The ethoxycarbonyl group may influence plant growth regulation, making this compound a candidate for developing growth-promoting substances in agriculture.

Materials Science Applications

-

Polymer Chemistry :

- This compound can be utilized in the synthesis of polymers with specific properties, such as improved thermal stability or enhanced mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials.

-

Organic Electronics :

- The electronic properties of thienyl compounds position them as potential materials for organic semiconductors used in devices like organic solar cells and light-emitting diodes (OLEDs).

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thienyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

- Molecular Formula : C₉H₇Cl₂F

- Molecular Weight : 205.06 g/mol

- Key Features : Contains a dichlorinated propene backbone with a fluorophenyl substituent. The fluorine atom introduces strong electronegativity, altering electronic properties compared to the ethoxycarbonyl group in the target compound. Predicted density: 1.272 g/cm³ ; boiling point: 248.2±35.0 °C .

- Applications : Likely used in agrochemical or pharmaceutical intermediates due to halogenated aromatic systems.

3-Chloro-2-methylpropene

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₁ClO₂S | 254.71 | Ethoxycarbonyl-thienyl | Moderate (electron-withdrawing) |

| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | C₉H₇Cl₂F | 205.06 | Dichloro, fluorophenyl | High (electrophilic aromatic) |

| 3-Chloro-2-methylpropene | C₄H₇Cl | 90.55 | Methyl | Very high (allylic chloride) |

Thienyl-Containing Propene Derivatives

(2E)-1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)-2-propen-1-one

- Molecular Formula : C₁₄H₁₁ClO₂S

- Molecular Weight : 278.75 g/mol

- Key Features: A chalcone derivative with a ketone group instead of an ethoxycarbonyl substituent.

1-(2-Thienyl)-1-propanone

Comparison Table

Halogenated Furanones and Related Compounds

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX)

- CAS : 122551-89-7

- Key Features: Contains a dichloromethyl group and an α,β-unsaturated ketone. This structure is highly electrophilic, making it reactive in Michael addition reactions. Classified among halofuranones with carcinogenic potency concerns .

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3)

- CAS : 728-40-5

- Key Features: A hydroxylated furanone with multiple chlorine atoms. Exhibits mutagenic activity in toxicological studies .

Comparison Insights

- Unlike the target compound, EMX and BMX-3 are cyclic halogenated furanones with higher electrophilicity and documented toxicological risks . The target compound’s acyclic structure and ethoxycarbonyl group likely reduce acute reactivity but may limit biological activity.

Biologische Aktivität

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is a thienyl derivative characterized by its unique structural features, including a chloro group, an ethoxycarbonyl group, and a thienyl ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro group and the thienyl ring are crucial for binding to these targets, influencing several biological pathways. This interaction can modulate enzyme activities and cellular processes, making it a candidate for further research in therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the checkpoint kinase 1 (CHK1), which plays a vital role in cell cycle regulation. Inhibition of CHK1 can prevent cell cycle arrest at the G2/M checkpoint, promoting apoptosis in cancer cells . This mechanism suggests that this compound may possess similar anticancer effects.

Antibacterial Activity

The compound has also been evaluated for antibacterial activity. In studies, various derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The disc-diffusion method revealed that certain compounds exhibited good antibacterial properties comparable to established antibiotics like ciprofloxacin .

| Compound | Staphylococcus aureus | E. coli | Proteus vulgaris |

|---|---|---|---|

| 3b | 16 mm | 12 mm | 13 mm |

| 4c | 20 mm | 16 mm | 15 mm |

| Control (Ciprofloxacin) | 30 mm | 25 mm | 20 mm |

Case Studies

- Cancer Treatment : A study focused on the synthesis of thiophene derivatives, including this compound, highlighted their potential as anticancer agents through CHK1 inhibition. These findings suggest that the compound could be further developed into a therapeutic agent for cancer treatment .

- Antibacterial Testing : A comprehensive evaluation of various thienyl derivatives showed promising antibacterial activity against common pathogens. The results indicated that modifications in the structure could enhance efficacy against specific bacterial strains, paving the way for new antibiotic development .

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach (analogous to ) uses 5-ethoxycarbonylthiophene-2-carboxaldehyde as a starting material, reacting it with allyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Optimization focuses on:

- Catalyst selection : Lewis acids like AlCl₃ may enhance electrophilic substitution on the thienyl ring.

- Temperature control : Elevated temperatures improve reaction rates but may promote side reactions (e.g., polymerization of the alkene).

- Purification : Column chromatography or recrystallization from ethanol is used to isolate the product .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H NMR : The vinyl chloride proton (CH₂=CHCl) appears as a doublet of doublets (δ 5.8–6.2 ppm). The thienyl protons show distinct splitting patterns (δ 6.5–7.5 ppm), and the ethoxy group (CH₃CH₂O–) resonates as a quartet (δ 1.3–1.5 ppm) and triplet (δ 4.2–4.4 ppm).

- IR : Stretching vibrations for C=O (ester, ~1720 cm⁻¹), C=C (alkene, ~1640 cm⁻¹), and C–Cl (~680 cm⁻¹) confirm functional groups.

- MS : Molecular ion peak at m/z 257 ([M]⁺) and fragments corresponding to loss of Cl (–35) or CO₂Et (–73) .

Advanced: What computational methods are suitable for predicting the reactivity of the thienyl and chloroalkene moieties?

Answer:

- DFT calculations : To model electron density distribution, identify nucleophilic/electrophilic sites, and predict regioselectivity in substitution or addition reactions. For example, the ethoxycarbonyl group’s electron-withdrawing effect directs electrophiles to the α-position of the thienyl ring.

- Molecular docking : If studying biological activity, docking simulations (using software like AutoDock) can assess interactions with enzyme targets (e.g., kinases or proteases) .

- SHELX refinement : For crystallographic data, SHELXL refines bond lengths and angles, resolving discrepancies in stereochemistry .

Advanced: How can researchers resolve contradictions in reaction yield data when scaling up synthesis?

Answer:

- DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature, stoichiometry) to identify critical factors. For example, excess allyl chloride may improve yields but increase by-products like di-alkoxylated derivatives.

- In-line analytics : Use HPLC or GC-MS to monitor reaction progress and detect intermediates/by-products.

- Microfluidic reactors : Improve heat/mass transfer in scaled-up reactions, reducing side reactions (as noted in for industrial methods) .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Pharmacophore development : The chloroalkene and thienyl groups serve as warheads in covalent inhibitors (e.g., targeting cysteine residues in enzymes).

- Anticancer agents : Analogous compounds ( ) show activity by inducing apoptosis via mitochondrial pathway disruption.

- Antimicrobial studies : The ethoxycarbonyl group enhances membrane permeability, aiding in biofilm disruption assays .

Advanced: What strategies mitigate steric hindrance during functionalization of the thienyl ring?

Answer:

- Directed ortho-metalation : Use lithiation (e.g., LDA) at the 3-position of the thienyl ring, followed by electrophilic quenching to install substituents.

- Protecting groups : Temporarily block reactive sites (e.g., ester reduction to alcohol) to direct reactions to desired positions.

- Microwave-assisted synthesis : Accelerate reactions to reduce decomposition of sterically hindered intermediates .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >150°C for similar compounds).

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware is recommended for storage .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

- Single-crystal growth : Use slow evaporation from a hexane/ethyl acetate mixture.

- SHELXT/SHELXL : Solve and refine the structure, focusing on the chloroalkene’s E/Z configuration and thienyl ring planarity.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds from the ethoxycarbonyl group) influencing crystal packing .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chloroalkene vapors.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal, as the compound may release HCl upon hydrolysis .

Advanced: How does the ethoxycarbonyl group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The ester group decreases electron density on the thienyl ring, making it more susceptible to nucleophilic attack at the α-position.

- Resonance stabilization : The conjugated system (thienyl → ester) delocalizes electrons, reducing reactivity in radical reactions.

- Steric effects : The ethoxy group’s bulk may hinder access to the β-position of the thienyl ring in catalytic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.